2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
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Overview
Description
2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic compound that features a naphthalene ring, a piperazine ring, and a phenylcyclopropane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Naphthalene Derivative: The naphthalene ring is functionalized to introduce the ethanone group.
Cyclopropanation: The phenyl group is cyclopropanated using reagents such as diazomethane.
Piperazine Coupling: The cyclopropane derivative is coupled with piperazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its biological activity and interactions with various biomolecules.
Industrial Applications: Use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and piperazine rings may play a role in binding to these targets, while the phenylcyclopropane moiety may influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)propanone
- 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)butanone
Uniqueness
The unique combination of the naphthalene ring, piperazine ring, and phenylcyclopropane moiety in 2-(Naphthalen-1-yl)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone distinguishes it from other similar compounds
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c29-25(17-21-11-6-10-19-9-4-5-12-22(19)21)27-13-15-28(16-14-27)26(30)24-18-23(24)20-7-2-1-3-8-20/h1-12,23-24H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAKSBAZODUTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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